molecular formula C11H13NO3 B13928452 6-(Cyclopropylmethoxy)-5-methylnicotinic acid

6-(Cyclopropylmethoxy)-5-methylnicotinic acid

Cat. No.: B13928452
M. Wt: 207.23 g/mol
InChI Key: AOBJCONZHGTAFG-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyclopropylmethoxy group attached to the sixth position and a methyl group attached to the fifth position of the nicotinic acid ring

Preparation Methods

The synthesis of 6-(Cyclopropylmethoxy)-5-methylnicotinic acid typically involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable nicotinic acid derivative.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through an O-alkylation reaction using cyclopropylmethyl bromide and a base such as sodium hydride.

    Methyl Group Introduction: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

6-(Cyclopropylmethoxy)-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, leading to the formation of various substituted derivatives.

    Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

6-(Cyclopropylmethoxy)-5-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic acid receptors, leading to the modulation of various signaling pathways. This interaction can result in anti-inflammatory and antimicrobial effects, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

6-(Cyclopropylmethoxy)-5-methylnicotinic acid can be compared with other similar compounds, such as:

    Nicotinic Acid: The parent compound, which lacks the cyclopropylmethoxy and methyl groups.

    6-Methoxynicotinic Acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    5-Methylnicotinic Acid: Similar structure but without the cyclopropylmethoxy group.

The uniqueness of this compound lies in the presence of both the cyclopropylmethoxy and methyl groups, which can significantly influence its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-7-4-9(11(13)14)5-12-10(7)15-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,14)

InChI Key

AOBJCONZHGTAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2CC2)C(=O)O

Origin of Product

United States

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